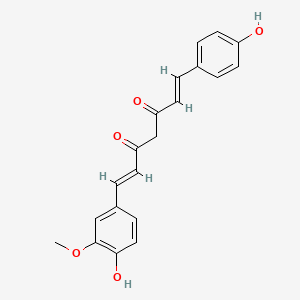

Demethoxycurcumin

Description

This compound has been reported in Curcuma xanthorrhiza, Curcuma kwangsiensis, and other organisms with data available.

corresponds to curcumin with one methoxy group replaced by hydrogen; isolated from rhizomes of Curcuma longa

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3/b9-4+,10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTVQHVGMGKONQ-LUZURFALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873751 | |

| Record name | Demethoxycurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Demethoxycurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22608-11-3, 24939-17-1 | |

| Record name | Demethoxycurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22608-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demethoxycurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022608113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethoxycurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024939171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethoxycurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Heptadiene-3,5-dione, 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMETHOXYCURCUMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F8059T80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Demethoxycurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 °C | |

| Record name | Demethoxycurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Whitepaper: Demethoxycurcumin (DMC) – Structural Characterization and Therapeutic Implications

This technical guide provides a comprehensive structural characterization of Demethoxycurcumin (DMC), synthesizing physicochemical data, spectroscopic fingerprints, and structure-activity relationships (SAR) relevant to drug development.

Executive Summary

This compound (DMC), a naturally occurring curcuminoid comprising 10–20% of Curcuma longa extracts, represents a critical structural analogue of curcumin.[1] While often overshadowed by its parent compound, DMC exhibits distinct physicochemical stability and bioavailability profiles due to its asymmetric structure. This guide dissects the chemical architecture of DMC, providing the rigorous structural data and isolation protocols necessary for its utilization as a scaffold in lead optimization.

Chemical Identity & Structural Architecture[2][3]

DMC is a diarylheptanoid belonging to the curcuminoid class.[2] Its structural uniqueness lies in its asymmetry: unlike the symmetric curcumin (diferuloylmethane), DMC possesses one feruloyl moiety and one 4-coumaroyl moiety linked by a heptadiene-3,5-dione system.

Core Identifiers

| Parameter | Specification |

| Common Name | This compound (DMC) |

| IUPAC Name | (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione |

| Molecular Formula | C₂₀H₁₈O₅ |

| Molecular Weight | 338.35 g/mol |

| CAS Number | 22608-11-3 |

| SMILES | COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O |

Structural Asymmetry & Electronic Environment

The defining feature of DMC is the absence of a methoxy group (-OCH₃) on one of the aromatic rings.

-

Ring A (Feruloyl): Contains a 3-methoxy-4-hydroxy substitution pattern (electron-donating).

-

Ring B (Coumaroyl): Contains only a 4-hydroxy substitution (less electron-rich than Ring A).

-

Linker (β-Diketone): Acts as a Michael acceptor. In solution, this moiety exists predominantly in the enol form, stabilized by an intramolecular hydrogen bond and resonance conjugation across the heptadiene chain.

Physicochemical Profiling

The removal of the methoxy group alters the lipophilicity and pKa, influencing membrane permeability and hydrolytic stability.

| Property | Value | Implications for Drug Delivery |

| LogP | ~3.3 – 3.54 | High lipophilicity; requires lipid-based formulations (e.g., liposomes, micelles) for systemic delivery. |

| Solubility | < 0.1 mg/mL (Water) | Practically insoluble in water; soluble in acetone, ethanol, and DMSO. |

| pKa | ~8.0 (Phenolic OH) | Slightly lower pKa than Curcumin due to reduced electron donation, affecting ionization at physiological pH. |

| Stability | > Curcumin | The reduced electron density makes DMC less susceptible to oxidative degradation in phosphate buffers (pH 7.4). |

Spectroscopic Characterization (The "Fingerprint")

Accurate identification of DMC requires distinguishing it from the symmetric curcumin. The asymmetry induces distinct splitting patterns in Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR)

-

Solvent Choice: DMSO-d₆ is preferred over CDCl₃ to prevent the loss of exchangeable phenolic protons and to ensure solubility.

-

Key Diagnostic Signals:

-

Asymmetry: Unlike curcumin, where aromatic protons appear as a single set of symmetric signals, DMC displays two distinct sets of aromatic signals.

-

Methine Proton (Enol): A sharp singlet around δ 6.06 ppm confirms the enol tautomer.

-

Methoxy Group: A single sharp singlet at δ 3.84 ppm (integrating to 3H) confirms the presence of one methoxy group (Curcumin would show 6H).

-

Table 2: Diagnostic ¹H NMR Shifts (500 MHz, DMSO-d₆)

| Position | Shift (δ ppm) | Multiplicity | Assignment Logic |

| -OCH₃ | 3.84 | Singlet (3H) | Confirms mono-demethoxy status. |

| C1-H (Linker) | 6.06 | Singlet (1H) | Characteristic of the enol form (C-H between carbonyls). |

| Vinyl (Linker) | 6.70 – 7.60 | Doublets (J=16Hz) | Large coupling constant confirms trans (E) geometry. |

| Ring A (3,4-sub) | 7.15 (d), 7.32 (dd) | Multiplets | Feruloyl ring protons (similar to curcumin). |

| Ring B (4-sub) | 6.83 (d), 7.58 (d) | AA'BB' System | Coumaroyl ring protons (distinct AA'BB' pattern). |

Mass Spectrometry (MS)

-

Ionization: ESI (Electrospray Ionization) in negative or positive mode.

-

Parent Ion: [M-H]⁻ at m/z 337.1; [M+H]⁺ at m/z 339.1.

-

Fragmentation: Major fragments occur via cleavage of the β-diketone bridge, yielding ions characteristic of ferulic acid and p-coumaric acid derivatives.

Structure-Activity Relationships (SAR)

The "missing" methoxy group is not merely a structural artifact; it dictates the molecule's reactivity and binding profile.

The "Methoxy Paradox"

-

Antioxidant Activity: Curcumin > DMC. The methoxy group is an electron donor (EDG) that stabilizes the phenoxy radical. Fewer methoxy groups reduce ROS scavenging potential.

-

Stability: DMC > Curcumin.[3] The same electron density that aids antioxidant activity makes curcumin prone to rapid hydrolytic degradation and autoxidation. DMC's lower electron density confers greater stability in physiological media.

-

Cytotoxicity: Context-dependent. DMC often exhibits superior uptake and retention in cells due to its altered lipophilicity, showing higher potency in specific cancer lines (e.g., MCF-7, PC-3) compared to curcumin.

SAR Visualization

The following diagram illustrates how specific structural features of DMC translate to its biological properties.

Figure 1: Structure-Activity Relationship (SAR) map of this compound, highlighting how specific chemical moieties influence stability and biological interaction.[4][5]

Experimental Protocol: Isolation & Purification

Isolating high-purity DMC (>98%) from turmeric oleoresin is challenging due to the structural similarity of curcuminoids. The following protocol utilizes a polarity-based separation strategy validated in literature.

Protocol Design Logic

-

Extraction: Acetone or Ethanol is used for initial extraction due to high curcuminoid solubility.

-

Separation: Silica gel column chromatography is effective, but High-Speed Countercurrent Chromatography (HSCCC) is superior for scale-up as it avoids irreversible adsorption of the phenol groups onto silica.

-

Purification: Crystallization exploits the differential solubility of DMC vs. Curcumin in Chloroform:Methanol mixtures.

Step-by-Step Isolation Workflow

Materials:

-

Turmeric Rhizome Powder

-

Solvents: Hexane, Chloroform (CHCl₃), Methanol (MeOH), Ethanol.

-

Stationary Phase: Silica Gel 60 (70–230 mesh).[6]

Workflow:

-

Soxhlet Extraction: Extract 50g turmeric powder with 500mL Ethanol at 60°C for 6 hours. Concentrate in vacuo to yield crude oleoresin.

-

Column Packing: Slurry pack Silica Gel (200g) using CHCl₃.

-

Gradient Elution:

-

Elute with CHCl₃ (100%) → Collect Fraction A (Essential oils/non-polars).

-

Elute with CHCl₃:MeOH (98:2) → Collect Fraction B (Bisthis compound elutes first).

-

Elute with CHCl₃:MeOH (95:5) → Collect Fraction C (This compound elutes second).

-

Elute with CHCl₃:MeOH (90:10) → Collect Fraction D (Curcumin elutes last).

-

Note: Elution order may vary based on stationary phase acidity; always verify with TLC.

-

TLC Verification: Run fractions on Silica plates (Mobile Phase: CHCl₃:MeOH 95:5). DMC R_f value will be intermediate (~0.45) between Curcumin (~0.[5]35) and Bisthis compound (~0.60).

-

Crystallization: Dissolve Fraction C in hot Ethanol. Add CHCl₃ dropwise until cloudy. Cool to 4°C overnight to crystallize DMC.

Figure 2: Isolation workflow for this compound using gradient elution column chromatography.

References

-

PubChem. (n.d.).[2][9] this compound Compound Summary (CID 5469424).[2] National Library of Medicine. Retrieved from [Link]

-

Péret-Almeida, L., et al. (2005). Separation and determination of the physico-chemical characteristics of curcumin, this compound and bisthis compound. Food Research International.[7] (Contextualized from search results on separation protocols).

-

Sandur, S. K., et al. (2007). Curcumin, this compound, bisthis compound, tetrahydrocurcumin and turmerones differentially regulate anti-inflammatory and anti-proliferative responses.[10] Carcinogenesis. Retrieved from [Link]

-

Inoue, K., et al. (2008).[6] Purification of curcumin, this compound, and bisthis compound by high-speed countercurrent chromatography. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

MDPI. (2024).[11] Characterization, Antioxidant and Cytotoxic Evaluation of this compound and Bisthis compound from Curcuma longa. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | C20H18O5 | CID 5469424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. nuft.edu.ua [nuft.edu.ua]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. updatepublishing.com [updatepublishing.com]

- 8. researchgate.net [researchgate.net]

- 9. Bisthis compound | C19H16O4 | CID 5315472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Curcumin, this compound, bisthis compound, tetrahydrocurcumin and turmerones differentially regulate anti-inflammatory and anti-proliferative responses through a ROS-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. actascientific.com [actascientific.com]

Demethoxycurcumin: A Comprehensive Technical Guide for Researchers

Demethoxycurcumin (DMC), a principal curcuminoid naturally present in the rhizomes of Curcuma longa (turmeric), is a subject of escalating interest within the scientific community.[1][2] While often studied in the context of its more famous analogue, curcumin, DMC exhibits a unique and potent bioactivity profile, coupled with enhanced stability, making it a compelling molecule for drug discovery and development. This guide provides an in-depth technical overview of this compound, from its fundamental chemical identifiers to its complex biological interactions and practical laboratory applications.

Core Chemical and Physical Properties

A precise understanding of a compound's chemical and physical properties is fundamental to its application in research. This compound is distinguished from curcumin by the absence of one methoxy group on its aromatic ring.[3] This seemingly minor structural modification has significant implications for its chemical behavior and biological activity.

| Property | Value | Source(s) |

| CAS Number | 22608-11-3 | |

| Molecular Weight | 338.35 g/mol | |

| Molecular Formula | C₂₀H₁₈O₅ | |

| Appearance | Orange to yellow powder | [4] |

| Melting Point | ~168 °C | [3] |

| Solubility | Soluble in DMSO (≥10 mg/mL); sparingly soluble in ethanol; poorly soluble in water. | [5][6] |

| Stability | More stable than curcumin at physiological pH; sensitive to light. | [5][6][7] |

Sourcing, Extraction, and Purification of this compound

This compound is primarily sourced from the rhizomes of Curcuma longa, where it co-exists with curcumin and bisthis compound.[1][8] The typical composition of curcuminoids in turmeric is approximately 60-70% curcumin, 20-27% this compound, and 10-15% bisthis compound.[1] The isolation of high-purity this compound from this complex mixture is a critical step for accurate in vitro and in vivo studies.

Experimental Protocol: Extraction and Chromatographic Purification

The following protocol outlines a general procedure for the extraction and purification of this compound from turmeric powder. The choice of solvents and chromatographic conditions are critical for achieving high purity.

1. Extraction:

-

Rationale: The use of an organic solvent like acetone or ethanol is effective for extracting the relatively nonpolar curcuminoids from the plant matrix. Acidification of the solvent can improve extraction efficiency.

-

Procedure:

-

Macerate dried and powdered turmeric rhizomes in 80% methanol or ethanol at room temperature for 4-6 hours.[9]

-

Perform continuous countercurrent extraction to maximize the yield.[9]

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure at a temperature not exceeding 60°C to obtain a crude oleoresin.[9]

-

2. Column Chromatography:

-

Rationale: Silica gel column chromatography is a standard and effective method for separating compounds with different polarities. A gradient elution strategy allows for the sequential separation of bisthis compound, this compound, and curcumin.

-

Procedure:

-

Prepare a silica gel column packed in a nonpolar solvent (e.g., hexane or a mixture of hexane and chloroform).

-

Dissolve the crude oleoresin in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, typically a mixture of chloroform and methanol.[10] A common gradient starts with a high ratio of chloroform to methanol (e.g., 98:2) and gradually increases the proportion of methanol.[10]

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a chloroform:methanol (95:5) mobile phase. The approximate Rf values are 0.75 for curcumin, 0.55 for this compound, and 0.27 for bisthis compound.[10]

-

Pool the fractions containing pure this compound.

-

Evaporate the solvent under reduced pressure to yield purified this compound.

-

The purity of the isolated compound should be confirmed by analytical methods such as HPLC, Mass Spectrometry, and NMR.[5][8]

-

Workflow for Extraction and Purification of this compound

Caption: Workflow for the extraction and purification of this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[4][11][12] Its mechanisms of action are multifaceted, often involving the modulation of key cellular signaling pathways.

One of the most well-characterized mechanisms of this compound's anti-inflammatory and anticancer activity is its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.

Inhibition of the NF-κB Signaling Pathway by this compound

In unstimulated cells, NF-κB is sequestered in the cytoplasm in an inactive state by its inhibitory protein, IκB. Upon stimulation by various signals, such as inflammatory cytokines or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes, including those encoding inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and anti-apoptotic proteins.

This compound has been shown to inhibit this pathway at multiple points. It can suppress the activation of the IKK complex, thereby preventing the phosphorylation and degradation of IκB. This leads to the retention of NF-κB in the cytoplasm and a subsequent reduction in the expression of its target genes.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Comparative Analysis: this compound vs. Other Curcuminoids

While structurally similar, the three primary curcuminoids found in turmeric exhibit distinct physicochemical and biological properties. This compound and bisthis compound have been reported to possess greater chemical stability compared to curcumin.[5] Furthermore, some studies suggest that this compound and bisthis compound may have greater bioavailability.[13]

| Feature | Curcumin | This compound | Bisthis compound |

| CAS Number | 458-37-7 | 22608-11-3 | 33171-05-0 |

| Molecular Weight | 368.38 g/mol | 338.35 g/mol | 308.33 g/mol |

| Methoxy Groups | 2 | 1 | 0 |

| Relative Abundance | ~60-70% | ~20-27% | ~10-15% |

| Stability at pH > 7 | Less stable | More stable | Most stable |

| Anti-inflammatory Activity | Potent | Potent | Variable |

| Anticancer Activity | Potent | Potent | Potent, particularly against invasion |

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity and activity of this compound in a laboratory setting.

-

Storage: this compound powder should be stored in a tightly sealed container in a cool, dry place, protected from light.[8] For long-term storage, refrigeration or freezing is recommended.[8] Stock solutions, typically prepared in DMSO, should be stored in aliquots at -20°C and are generally stable for up to two weeks.[8]

-

Handling: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, safety glasses). Avoid inhalation of the powder and contact with skin and eyes.[14]

-

Safety: this compound is generally considered to have low toxicity.[6] However, as with any chemical, a thorough review of the Safety Data Sheet (SDS) is recommended before use.[14][15]

Conclusion

This compound is a promising natural product with a distinct chemical profile and a broad spectrum of biological activities. Its enhanced stability compared to curcumin makes it a particularly attractive candidate for further investigation in drug development. A thorough understanding of its chemical properties, proper handling, and mechanisms of action is essential for researchers aiming to unlock its full therapeutic potential. The protocols and data presented in this guide provide a solid foundation for the scientific exploration of this valuable curcuminoid.

References

-

This compound - CAS 22608-11-3 - Biopurify. (n.d.). Retrieved from [Link]

-

This compound: A naturally occurring curcumin analogue for treating non‐cancerous diseases - ResearchGate. (n.d.). Retrieved from [Link]

-

This compound – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

Characterization, Antioxidant and Cytotoxic Evaluation of this compound and Bisthis compound from Curcuma longa Cultivated in Costa Rica - MDPI. (2024, January 8). Retrieved from [Link]

-

This compound | C20H18O5 | CID 5469424 - PubChem. (n.d.). Retrieved from [Link]

-

Bisthis compound - Wikipedia. (n.d.). Retrieved from [Link]

-

This compound induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - NIH. (2018). Retrieved from [Link]

- Method for preparing curcumin, this compound and bisthis compound - Google Patents. (n.d.).

-

Turmeric - Wikipedia. (n.d.). Retrieved from [Link]

-

Stability studies of pure and mixture form of curcuminoids by reverse phase-HPLC method under various experimental stress conditions - PMC - PubMed Central. (2017, June 19). Retrieved from [Link]

- Sandur, S. K., Pandey, M. K., Sung, B., Ahn, K. S., Murakami, A., Sethi, G., & Aggarwal, B. B. (2007). Curcumin, this compound, bisthis compound, tetrahydrocurcumin and turmerones differentially regulate anti-inflammatory and anti-proliferative responses through a ROS-independent mechanism. Carcinogenesis, 28(8), 1765–1773.

-

One Pot Synthesis of the C-3 Complex (Curcumin, this compound, and Bis-Demethoxycurcumin): Their Joint and Independent Biological Actions - PMC - PubMed Central. (2025, October 1). Retrieved from [Link]

-

This compound, a Natural Derivative of Curcumin Abrogates Rotenone-induced Dopamine Depletion and Motor Deficits by Its Antioxidative and Anti-inflammatory Properties in Parkinsonian Rats - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Purification of curcumin, this compound, and bisthis compound by high-speed countercurrent chromatography - PubMed. (2008, October 22). Retrieved from [Link]

-

Definition of curcumin/demethoxycurcumin/bisthis compound-containing supplement - NCI Drug Dictionary - National Cancer Institute. (n.d.). Retrieved from [Link]

-

This compound induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - Translational Cancer Research. (2022, May 31). Retrieved from [Link]

-

This compound and Bisthis compound Are More Bioavailable than Curcumin: A Meta-Analysis of Randomized Cross-Over Trials in Healthy Humans and an In Vitro Mechanistic Exploration - MDPI. (2023, November 29). Retrieved from [Link]

-

Purification of Curcumin, this compound, and Bisthis compound by High-Speed Countercurrent Chromatography | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

This compound Inhibits Energy Metabolic and Oncogenic Signaling Pathways through AMPK Activation in Triple-Negative Breast Cancer Cells | Journal of Agricultural and Food Chemistry - ACS Publications. (2013, June 6). Retrieved from [Link]

-

Various Extraction Techniques of Curcumin A Comprehensive Review | ACS Omega. (2023, September 15). Retrieved from [Link]

-

Isolation, Purification and Identification of Curcuminoids from Turmeric (Curcuma longa L.) by Column Chromatography - Update Publishing House. (n.d.). Retrieved from [Link]

-

Curcumin, this compound, bisthis compound, tetrahydrocurcumin and turmerones differentially regulate anti-inflammatory and anti-proliferative responses through a ROS-independent mechanism. - Semantic Scholar. (2008). Retrieved from [Link]

-

Bis-demethoxy curcumin analog nanoparticles: synthesis, characterization, and anticancer activity in vitro - PubMed. (n.d.). Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Turmeric - Wikipedia [en.wikipedia.org]

- 3. This compound | C20H18O5 | CID 5469424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - LKT Labs [lktlabs.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability studies of pure and mixture form of curcuminoids by reverse phase-HPLC method under various experimental stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 22608-11-3 | this compound [phytopurify.com]

- 9. CN101585757B - Method for preparing curcumin, this compound and bisthis compound - Google Patents [patents.google.com]

- 10. updatepublishing.com [updatepublishing.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. extrasynthese.com [extrasynthese.com]

- 15. fishersci.co.uk [fishersci.co.uk]

Beyond Curcumin: The Demethoxycurcumin (DMC) Advantage in Stability and Metastasis Control

Topic: Biological activities of demethoxycurcumin vs curcumin Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

While Curcumin (CUR) remains the "gold standard" polyphenol in academic literature, its clinical translation is severely hampered by rapid autoxidation and poor bioavailability. This compound (DMC), a naturally occurring analogue lacking one methoxy group, has emerged not merely as a minor constituent, but as a distinct pharmacophore with superior chemical stability and enhanced efficacy in specific oncological and metabolic pathways.

This technical guide dissects the biological divergence between CUR and DMC. We challenge the "Curcumin-first" dogma by presenting evidence where DMC outperforms its parent compound—specifically in chemical stability at physiological pH , bioavailability , and anti-metastatic activity in triple-negative breast cancer models.

Part 1: Chemical Biology & Pharmacokinetics

The Stability-Bioactivity Paradox

The primary failure mode of Curcumin in vitro and in vivo is its instability at physiological pH (7.4). The presence of two methoxy groups on the phenyl rings facilitates rapid autoxidation, leading to the formation of bicyclopentadione—a metabolite with significantly altered biological activity.

Structure-Activity Relationship (SAR):

-

Curcumin (CUR): Two methoxy groups (

). High electron density facilitates ROS scavenging but accelerates hydrolytic degradation. -

This compound (DMC): One methoxy group. The asymmetry confers greater resistance to autoxidation while retaining the diketo moiety essential for Michael acceptor activity.

Comparative Pharmacokinetic Data

DMC exhibits superior pharmacokinetic profiles in human and animal models, primarily due to reduced first-pass metabolism and enhanced stability in the gastrointestinal tract.

Table 1: Comparative Pharmacokinetic & Stability Profile

| Parameter | Curcumin (CUR) | This compound (DMC) | Biological Implication |

| Stability (pH 7.4) | DMC persists longer in systemic circulation to reach target tissues. | ||

| Bioavailability (Human) | Baseline (1.0x) | 2.32x higher | DMC achieves therapeutic plasma concentrations at lower doses. |

| Metabolic Fate | Rapid glucuronidation | Slower conjugation | DMC has a longer residence time as a free, active aglycone. |

| Cellular Uptake | Moderate | High | Lipophilicity differences favor DMC accumulation in lipid-rich membranes. |

Part 2: Divergent Mechanisms of Action

DMC is not a "weaker" curcumin; it is a different inhibitor. While CUR is superior in ROS-mediated NF-

The NF- B vs. Metastasis Split

-

ROS & Inflammation (CUR Dominant): The methoxy groups of CUR are critical for ROS scavenging and rapid NF-

B suppression. CUR inhibits TNF- -

Invasion & Metastasis (DMC Dominant): DMC shows superior efficacy in downregulating MMP-9 (Matrix Metalloproteinase-9) and uPA (Urokinase Plasminogen Activator) in highly invasive cell lines (e.g., MDA-MB-231). This is likely due to DMC's stability allowing prolonged downregulation of the AP-1 transcription factor complex, which regulates MMP expression.

Visualization: Signaling Pathway Divergence

The following diagram illustrates the mechanistic bifurcation where CUR acts via acute ROS modulation, while DMC acts via sustained suppression of invasion markers.

Figure 1: Mechanistic divergence. CUR dominates acute inflammatory suppression via ROS/NF-

Part 3: Experimental Protocols

To validate these differences in your own lab, generic assays will fail. You must use protocols that account for the differential stability of the compounds.

Protocol A: Differential Stability Assay (HPLC-Based)

Objective: To quantify the degradation rate of CUR vs. DMC in physiological media, validating the "stability advantage."

-

Preparation:

-

Prepare 10 mM stock solutions of CUR and DMC in DMSO.

-

Prepare Phosphate Buffered Saline (PBS), pH 7.4, pre-warmed to 37°C.

-

-

Incubation:

-

Spike PBS with stock solution to a final concentration of 10

M (keep DMSO < 0.1%). -

Incubate in a dark water bath at 37°C.

-

-

Sampling:

-

Extract aliquots at

minutes. -

Critical Step: Immediately quench the reaction by adding an equal volume of ice-cold Acetonitrile (ACN) containing 1% Formic Acid. This lowers pH and stops degradation.

-

-

Analysis:

-

Validation:

-

Plot

vs. Time. -

Calculate degradation rate constant (

) and half-life ( -

Expected Result: CUR

min; DMC

-

Protocol B: Matrigel Invasion Assay (Metastasis Focus)

Objective: To demonstrate DMC's superior anti-metastatic potency in MDA-MB-231 cells.

-

Cell Seeding:

-

Use Boyden chambers (8

m pore size) coated with Matrigel. -

Seed

MDA-MB-231 cells in serum-free media in the upper chamber.

-

-

Treatment:

-

Treat cells with Vehicle, CUR (10

M), and DMC (10 -

Chemoattractant: Add 10% FBS-supplemented media to the lower chamber.

-

-

Incubation:

-

Incubate for 24 hours at 37°C. (Note: CUR will degrade significantly during this window; DMC will remain active).

-

-

Quantification:

-

Wipe non-invading cells from the top surface.

-

Fix and stain invading cells (Crystal Violet or DAPI).

-

Image 5 random fields per well.

-

-

Data Output:

-

Calculate % Inhibition relative to control.

-

Expected Result: DMC treatment should result in significantly fewer invading cells compared to CUR due to sustained MMP-9 suppression.

-

Part 4: Strategic Implications for Drug Development

For drug development professionals, DMC represents a "de-risked" curcuminoid scaffold.

-

Formulation: DMC requires less aggressive encapsulation technologies (e.g., liposomes) than CUR because it is inherently more stable.

-

Indication Selection:

-

Choose CUR for acute inflammatory conditions (e.g., cytokine storm) where rapid ROS scavenging is needed.

-

Choose DMC for chronic conditions requiring long-term exposure, such as prevention of metastasis or metabolic syndrome (adipogenesis inhibition).

-

-

Regulatory: DMC is a distinct chemical entity (NCE potential) if isolated, or a critical marker for standardization if using turmeric extracts.

References

-

Comparison of Curcumin Bioavailability

- Title: this compound and Bisthis compound Are More Bioavailable than Curcumin: A Meta-Analysis of Randomized Cross-Over Trials in Healthy Humans.

- Source: MDPI (Nutrients), 2023.

-

Link:[Link]

-

Chemical Stability Analysis

-

Anti-Metast

-

NF-kB and Adipogenesis

-

Compar

Sources

- 1. Curcumin, this compound, bisthis compound, tetrahydrocurcumin and turmerones differentially regulate anti-inflammatory and anti-proliferative responses through a ROS-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic and pharmacokinetic studies of curcumin, this compound and bisthis compound in mice tumor after intragastric administration of nanoparticle formulations by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. electrochemsci.org [electrochemsci.org]

- 4. This compound suppresses migration and invasion of MDA-MB-231 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. The differential susceptibilities of MCF-7 and MDA-MB-231 cells to the cytotoxic effects of curcumin are associated with the PI3K/Akt-SKP2-Cip/Kips pathway - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Antioxidant Properties of Demethoxycurcumin (DMC)

Executive Summary

Demethoxycurcumin (DMC) , a major curcuminoid found in Curcuma longa (turmeric), acts as a potent antioxidant with a distinct pharmacological profile compared to its parent compound, curcumin (CUR).[1] While CUR is often cited as the most potent free radical scavenger in cell-free systems, DMC exhibits superior chemical stability at physiological pH and enhanced bioavailability. This guide analyzes the mechanistic basis of DMC’s antioxidant activity, detailing its dual mode of action: direct reactive oxygen species (ROS) scavenging and transcriptional activation of the Nrf2/Keap1 pathway. We provide validated protocols for assessing these properties and quantitative data to support drug development decisions.

Chemical Basis of Activity: Structure-Activity Relationship (SAR)

The antioxidant efficacy of curcuminoids is governed by the presence of phenolic methoxy groups and the central

-

Curcumin (CUR): Two methoxy groups (

to hydroxyls). Highest electron-donating capacity; highest direct scavenging rate. -

This compound (DMC): One methoxy group.[1] Asymmetric structure. Intermediate scavenging activity but significantly higher stability in aqueous buffers.

-

Bisthis compound (BDMC): No methoxy groups. Lowest scavenging activity; highest stability.[2]

Key Insight: The removal of the methoxy group in DMC reduces steric hindrance and alters the pKa of the phenolic hydroxyls. While this slightly lowers the rate of hydrogen atom transfer (HAT) to radicals like DPPH, it prevents the rapid autoxidative degradation that limits Curcumin's clinical utility [1, 2].

Mechanistic Pathways: The Nrf2/Keap1 Axis

DMC functions as a "prodrug-like" antioxidant by activating the cellular defense machinery. Unlike direct scavengers that are consumed in the reaction, DMC catalytically upregulates endogenous enzymes (HO-1, NQO1, SOD) via the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.

Mechanism of Action[3]

-

Keap1 Modification: Under basal conditions, Nrf2 is sequestered by Keap1 in the cytoplasm and targeted for ubiquitination. DMC, possessing an

-unsaturated ketone (Michael acceptor), alkylates specific cysteine residues (Cys151) on Keap1. -

Nrf2 Translocation: This modification induces a conformational change in Keap1, preventing Nrf2 ubiquitination. Nrf2 accumulates and translocates to the nucleus.

-

Gene Transcription: Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of cytoprotective genes [3, 4].[3][4]

Pathway Visualization

Figure 1: Mechanism of Nrf2 activation by this compound via Keap1 alkylation.

Quantitative Performance Data

The following data summarizes the comparative antioxidant potency and stability of curcuminoids. DMC offers a balanced profile of activity and stability.

| Parameter | Curcumin (CUR) | This compound (DMC) | Bisthis compound (BDMC) |

| DPPH IC50 (Cell-free) | 3.2 – 10.0 µg/mL | 12.5 – 15.0 µg/mL | 17.9 – 25.0 µg/mL |

| Relative Scavenging Potency | 1.0 (Reference) | ~0.5 – 0.7x | ~0.2x |

| Chemical Stability (pH 7.4) | Low ( | Moderate ( | High |

| Bioavailability (Human) | Low | High (2.3x vs CUR) | High (2.6x vs CUR) |

| Nrf2 Activation Potency | High | High | Moderate |

Data aggregated from comparative studies [1, 5, 6].

Experimental Protocols

These protocols are designed to validate DMC’s antioxidant properties in both cell-free and cellular systems.

Protocol A: DPPH Radical Scavenging Assay (Cell-Free)

Objective: Determine the IC50 of DMC for direct radical scavenging. Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH), Methanol (HPLC grade), DMC standard (>98% purity).

-

Preparation: Dissolve DPPH in methanol to a concentration of 0.1 mM (protect from light).

-

Dilution: Prepare serial dilutions of DMC in methanol (Range: 1 – 100 µg/mL).

-

Reaction: Mix 100 µL of DMC solution with 100 µL of DPPH solution in a 96-well plate.

-

Control: 100 µL Methanol + 100 µL DPPH.

-

Blank: 200 µL Methanol.

-

-

Incubation: Incubate in the dark at room temperature (

) for 30 minutes. -

Measurement: Read absorbance (

) at 517 nm using a microplate reader. -

Calculation:

Plot % Inhibition vs. Concentration to derive IC50.[5]

Protocol B: Cellular ROS Detection (DCFH-DA Assay)

Objective: Measure intracellular ROS scavenging in oxidative stress models (e.g., Rotenone or

-

Seeding: Seed cells (

cells/well) in black 96-well plates; incubate for 24h. -

Pre-treatment: Treat cells with DMC (5 – 20 µM) for 2 hours. Include Vehicle control.

-

Induction: Add oxidative stressor (e.g., 100 µM

) for 1 hour. -

Probe Loading: Wash cells with PBS. Add 10 µM DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free medium.

-

Incubation: Incubate for 30 minutes at

in the dark. -

Detection: Wash cells

with PBS. Measure fluorescence at Ex/Em: 485/535 nm.

Experimental Workflow Diagram

Figure 2: Workflow for validating antioxidant efficacy in cell-free vs. cellular models.

Therapeutic Implications

While Curcumin is the gold standard for in vitro potency, This compound represents a more viable candidate for certain therapeutic applications due to its pharmacokinetic advantages.

-

Neuroprotection: DMC effectively crosses the blood-brain barrier and protects dopaminergic neurons from mitochondrial toxins (e.g., Rotenone) more effectively than BDMC, likely due to the retention of the methoxy group which aids in lipophilicity while maintaining stability [7].

-

Bioavailability: Clinical meta-analyses indicate DMC is ~2.3 times more bioavailable than Curcumin. This suggests that for systemic antioxidant therapy, lower nominal doses of DMC may achieve higher plasma concentrations than Curcumin [6].

-

Synergy: DMC stabilizes Curcumin in formulation. Pure Curcumin degrades rapidly; however, natural mixtures (Curcuminoids) show enhanced stability, attributed to the stabilizing effect of DMC and BDMC [1].[2]

References

-

Chemical Stability & SAR: Comparative antioxidant activities of curcumin and its demethoxy and hydrogenated derivatives. (2006).[6][7] Food Chemistry.

-

Stability Analysis: Study on stability of curcumin, this compound and bisthis compound. (2012). China Journal of Chinese Materia Medica.

-

Nrf2 Mechanism: Curcumin Supports Antioxidant Status through the Nrf2 Pathway.[3][4] (2021). CASI. 8[9]

-

Keap1 Interaction: Keap1-Nrf2/ARE signaling pathway: curcumin promotes Nrf2 nuclear translocation. (2020).[5] ResearchGate. 10

-

IC50 Data: Characterization, Antioxidant and Cytotoxic Evaluation of this compound... (2024).[6][11] MDPI. 12[9]

-

Bioavailability: this compound and Bisthis compound Are More Bioavailable than Curcumin.[13] (2023).[13] MDPI. 13[9]

-

Neuroprotection: Neuroprotective effect of this compound... on rotenone induced neurotoxicity. (2017).[1][2][5][14] BMC Complementary Medicine. 1

Sources

- 1. Neuroprotective effect of this compound, a natural derivative of Curcumin on rotenone induced neurotoxicity in SH-SY 5Y Neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stability studies of pure and mixture form of curcuminoids by reverse phase-HPLC method under various experimental stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 5. scitepress.org [scitepress.org]

- 6. researchgate.net [researchgate.net]

- 7. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Curcumin Supports Antioxidant Status through the Nrf2 Pathway [casi.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

Demethoxycurcumin (DMC): The Stable, Bioavailable Alternative to Curcumin in Therapeutic Development

Executive Summary: The "Goldilocks" Curcuminoid

While Curcumin (CUR) remains the most studied polyphenol from Curcuma longa, its clinical translation is severely hampered by rapid hydrolytic degradation and poor bioavailability.[1] Demethoxycurcumin (DMC) , a naturally occurring analogue (curcuminoid II), presents a superior therapeutic profile. Lacking one methoxy group at the ortho position, DMC exhibits significantly enhanced chemical stability in physiological fluids compared to CUR, while retaining—and often exceeding—potency in anti-metastatic and apoptotic pathways.

This guide analyzes DMC as a distinct therapeutic entity, detailing its Structure-Activity Relationship (SAR), superior pharmacokinetic profile, and specific isolation protocols for research validation.

Chemical Profile & Stability: The Structural Advantage

The "Curcuminoid Triad" consists of Curcumin (CUR), this compound (DMC), and Bisthis compound (BDMC).[2] The structural differentiator is the presence of methoxy groups on the phenyl rings.

Structure-Activity Relationship (SAR)

-

Curcumin: Two methoxy groups.[3] Highly unstable at physiological pH (7.4).

-

DMC: One methoxy group. This asymmetry alters the electron density of the heptadiene-3,5-dione linker, making it less susceptible to nucleophilic attack and hydrolytic degradation than CUR.

-

BDMC: Zero methoxy groups.[1] Most stable, but often exhibits lower binding affinity for key targets like NF-κB compared to DMC.

DMC represents the optimal balance: it possesses sufficient stability to circulate effectively while retaining the necessary pharmacophore for high-affinity target binding.

Stability Data Comparison

The following table summarizes the degradation kinetics of curcuminoids in phosphate buffer (pH 7.4), a critical proxy for systemic circulation stability.

| Compound | Substitution Pattern | Stability (pH 7.[2]4) | Half-Life ( | Bioavailability Factor |

| Curcumin (CUR) | Di-methoxy | Low | ~10–20 min | 1.0 (Baseline) |

| This compound (DMC) | Mono-methoxy | Moderate-High | > 200 min | ~2.32x vs CUR |

| Bisthis compound (BDMC) | Non-methoxy | High | > 300 min | ~2.57x vs CUR |

Data synthesized from comparative degradation studies and meta-analyses of randomized trials.

Pharmacodynamics: Mechanisms of Action

DMC is not merely a "weaker" curcumin; it has distinct mechanistic strengths, particularly in oncology (metastasis inhibition) and oxidative stress modulation.

Anti-Metastatic Pathway (MMP-9 & NF-κB)

DMC is a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9) , an enzyme critical for Extracellular Matrix (ECM) degradation during tumor invasion.

-

Mechanism: DMC blocks the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB (p65) .

-

Result: Downregulation of MMP-9 and uPA (urokinase-type plasminogen activator) gene expression.[4]

-

Specificity: In human glioma (U87 MG) and head/neck carcinoma (FaDu) lines, DMC shows superior suppression of invasion compared to CUR at equimolar concentrations.

Apoptosis via ROS and MnSOD

Unlike CUR, which acts primarily as an antioxidant, DMC can induce a "metabolic crisis" in cancer cells.

-

Target: DMC binds to the active site of Mitochondrial Superoxide Dismutase (MnSOD) (interacting with Tyr34 and Trp161).[5]

-

Effect: Inhibition of MnSOD leads to an accumulation of Superoxide Anions (

). -

Cascade: Elevated ROS triggers the intrinsic apoptotic pathway (Caspase-9 activation).

Signaling Pathway Visualization

The following diagram illustrates the dual-action mechanism of DMC in a cancer cell model.

Figure 1: DMC Mechanism of Action. Blue node indicates the therapeutic agent; Red nodes indicate inhibition targets; Green nodes indicate activation pathways.

Technical Workflow: Isolation & Purification Protocol

For researchers requiring high-purity DMC (>98%) for biological assays, commercial "Curcumin" (often a mixture of all three curcuminoids) is insufficient. The following protocol isolates DMC from Curcuma longa rhizomes.

Reagents & Equipment

-

Source: Dried Curcuma longa rhizome powder.[6]

-

Solvents: Ethanol (95%), Chloroform (CHCl

), Methanol (MeOH), Petroleum Ether. -

Stationary Phase: Silica gel 60 (70–230 mesh).[7]

-

Apparatus: Soxhlet extractor, Rotary evaporator, Glass chromatography column (3.5 cm x 30 cm).

Step-by-Step Isolation Protocol

-

Extraction:

-

Extract 25g of turmeric powder with 150 mL Ethanol using a Soxhlet apparatus for 3 hours.

-

Evaporate solvent in vacuo at 40°C to obtain the crude oleoresin.

-

-

Column Chromatography (The Critical Separation):

-

Pack the column with Silica gel 60 using Chloroform as the slurry solvent.

-

Load: Dissolve crude extract in minimal CHCl

and load onto the column. -

Elution Gradient:

-

Note: Monitor fractions via TLC (Thin Layer Chromatography).[7] DMC typically appears as the middle spot between BDMC (top) and CUR (bottom).[2]

-

-

Crystallization:

-

Pool DMC-rich fractions.

-

Dissolve in Methanol:Chloroform (5:2 ratio) with gentle heating.

-

Precipitate by adding Petroleum Ether dropwise.

-

Store at 5°C overnight to crystallize.

-

Isolation Workflow Diagram

Figure 2: Isolation workflow for high-purity this compound.

Experimental Validation: Recommended Assays

To validate DMC activity in your lab, prioritize these two assays which highlight its specific advantages over Curcumin.

Invasion Assay (Transwell)

-

Purpose: Quantify anti-metastatic potential (MMP-9 inhibition).

-

Cell Line: MDA-MB-231 (Breast) or U87 MG (Glioblastoma).

-

Protocol:

-

Coat upper chamber of Transwell with Matrigel.

-

Seed cells (

) in serum-free media containing DMC (0, 5, 10, 20 µM). -

Add 10% FBS media to the lower chamber as chemoattractant.

-

Incubate 24h. Stain invaded cells with Crystal Violet.

-

Expected Result: DMC should show dose-dependent inhibition of invasion with an IC50 comparable to or lower than CUR, but with higher reproducibility due to stability.

-

ROS Generation Assay

-

Purpose: Confirm MnSOD inhibition mechanism.

-

Reagent: DCFDA (2',7'-dichlorofluorescin diacetate).

-

Protocol:

-

Treat cells with DMC (10-50 µM) for 24h.

-

Incubate with 10 µM DCFDA for 30 min.

-

Analyze via Flow Cytometry (FITC channel).

-

Differentiation: DMC typically induces a sharper spike in intracellular ROS compared to BDMC.

-

References

-

Stability & Bioavailability

-

Mechanisms of Action (Oncology)

-

MMP-9 & NF-κB Pathway:[4] "Curcumin suppresses colon cancer cell invasion via AMPK-induced inhibition of NF-κB, uPA activator and MMP9."[4] NIH/PubMed. Link

-

Apoptosis & MnSOD Targeting: "this compound mediated targeting of MnSOD leading to activation of apoptotic pathway." PubMed. Link

-

Head & Neck Cancer (FaDu):[9][10][11] "this compound induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma."[11] Translational Cancer Research. Link

-

-

Isolation Protocols

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Comparative absorption of curcumin formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curcumin suppresses colon cancer cell invasion via AMPK-induced inhibition of NF–κB, uPA activator and MMP9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound mediated targeting of MnSOD leading to activation of apoptotic pathway and inhibition of Akt/NF-κB survival signalling in human glioma U87 MG cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. actascientific.com [actascientific.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - Lee - Translational Cancer Research [tcr.amegroups.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Preliminary In Vivo Studies of Demethoxycurcumin (DMC)

Executive Summary

Demethoxycurcumin (DMC), a naturally occurring curcuminoid (Curcumin II), has emerged as a superior pharmacological candidate to Curcumin (Curcumin I) due to its enhanced chemical stability in physiological pH and improved metabolic profile. While Curcumin suffers from rapid hydrolytic degradation and poor bioavailability, DMC exhibits a slower rate of metabolism and greater efficacy in specific cytostatic and neuroprotective pathways.

This guide provides a rigorous technical framework for conducting preliminary in vivo studies of DMC. It moves beyond basic descriptions to establish causal links between physicochemical properties and experimental outcomes, offering self-validating protocols for pharmacokinetics (PK), toxicology, and xenograft efficacy models.

Part 1: Physicochemical Profile & Formulation Strategy

Before initiating in vivo work, the solubility barrier must be addressed. Pure DMC is lipophilic (logP ~3.0) and practically insoluble in water. Administering unformulated suspensions leads to erratic absorption and invalid PK data.

Solubilization & Vehicle Selection

For preliminary intraperitoneal (i.p.) or oral gavage (p.o.) studies, the following vehicle systems are validated to ensure consistent dosing:

| Vehicle System | Composition | Application | Stability Window |

| Standard Co-solvent | 10% DMSO + 40% PEG-400 + 50% Saline | Acute IP/IV dosing | < 4 hours (Prepare fresh) |

| Lipid Suspension | Corn Oil or Arachis Oil | Oral Gavage (p.o.) | High (Days at 4°C) |

| Nanocarrier | Chitosan-coated Nanoparticles | High-efficacy Xenograft | High (Weeks at 4°C) |

Critical Control: Always verify the concentration of the final dosing solution using HPLC prior to administration. DMC is photosensitive; all formulations must be prepared and stored in amber glass.

Part 2: Pharmacokinetics (PK) & Metabolism

The primary advantage of DMC over Curcumin is its metabolic stability. In rat models, DMC resists the rapid reduction to tetrahydro-curcuminoids that renders Curcumin inactive in certain contexts.

Comparative Pharmacokinetic Parameters (Rat Model)

Data synthesized from comparative oral bioavailability studies (20-50 mg/kg p.o.).

| Parameter | Curcumin (CUR) | This compound (DMC) | Fold Improvement |

| Bioavailability (F) | < 1% | ~2.3% | 2.32x |

| Tmax | 0.5 - 0.8 h | 0.8 - 1.0 h | Slower absorption |

| Cmax | ~10-15 ng/mL | ~30-45 ng/mL | ~3x Higher |

| Half-life (t1/2) | ~20-30 min | ~45-60 min | Enhanced Stability |

| Major Metabolite | Curcumin-Glucuronide | DMC-Glucuronide / DMC-Sulfate | Similar Phase II path |

Visualization: ADME Workflow

The following diagram illustrates the absorption, distribution, metabolism, and excretion (ADME) pathway of DMC, highlighting the "Stability Gate" where it outperforms Curcumin.

Caption: ADME pathway of DMC. The "Stability Gate" in the intestine represents DMC's resistance to hydrolytic degradation at neutral pH compared to Curcumin.

Part 3: Toxicology & Safety Profiling

Before efficacy studies, a therapeutic window must be defined. DMC exhibits a "practically non-toxic" profile in rodent models.[1]

-

Acute Toxicity (LD50): >5,000 mg/kg (Rat, p.o.).[1] No mortality observed.[1][2]

-

Sub-Acute Toxicity (28-day): No significant changes in hematology or organ weight at doses up to 500 mg/kg/day.[2]

-

Cellular Toxicity: DMC is more cytotoxic to cancer cells (e.g., HeLa, FaDu) than normal cells, but less cytotoxic to normal fibroblasts than Curcumin, suggesting a favorable selectivity index.

Part 4: Efficacy in Disease Models

Oncology: Cervical Cancer Xenograft (HeLa)

DMC has demonstrated significant tumor growth suppression in nude mice bearing HeLa xenografts.[3][4]

-

Mechanism: Downregulation of NF-κB, inhibition of MMP-2/9 (metastasis), and induction of apoptosis via the mitochondrial pathway (Bax/Bcl-2 modulation).

Neuroprotection: Ischemic & Toxicity Models

DMC protects against oxidative stress in models of lead-induced neurotoxicity and cerebral ischemia.

-

Mechanism: Scavenging of ROS, preservation of mitochondrial membrane potential, and upregulation of antioxidant enzymes (SOD, Glutathione).

Visualization: Molecular Mechanism of Action

This diagram details the intracellular signaling cascade triggered by DMC in a tumor cell.

Caption: DMC signaling pathway. Key actions include blocking NF-κB translocation and modulating the Mitochondrial apoptotic pathway.

Part 5: Detailed Experimental Protocols

Protocol A: Pharmacokinetic Study (Rat)

Objective: Determine plasma stability and bioavailability.

-

Animals: Male Sprague-Dawley rats (200–250 g), fasted 12h prior to dosing.

-

Formulation:

-

Vehicle: PEG-400 (40%) + Saline (60%).

-

Concentration: 5 mg/mL (Dose: 20 mg/kg).

-

-

Administration: Oral gavage (p.o.) using an 18G feeding needle.

-

Sampling:

-

Collect 0.3 mL blood via tail vein at 0, 15, 30, 60, 120, 240, and 480 min.

-

Centrifuge at 3000g for 10 min to separate plasma. Store at -80°C.

-

-

Analysis (LC-MS/MS):

-

Extract plasma with ethyl acetate.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

-

Validation: Use Curcumin as an internal standard (IS) if analyzing pure DMC, or Resveratrol as IS if analyzing curcuminoid mixtures.

-

Protocol B: Tumor Xenograft Efficacy (HeLa Model)

Objective: Assess anti-tumor efficacy in a cervical cancer model.

-

Cell Preparation:

-

Harvest HeLa cells in log-phase growth.

-

Resuspend

cells in 100 µL PBS/Matrigel (1:1 ratio).

-

-

Inoculation:

-

Inject subcutaneously (s.c.)[3] into the right flank of BALB/c nude mice (6 weeks old).

-

-

Treatment Initiation:

-

Begin treatment when tumor volume reaches ~100 mm³.

-

Group 1 (Control): Vehicle (IP, q2d).

-

Group 2 (Low Dose): DMC 30 mg/kg (IP, q2d).

-

Group 3 (High Dose): DMC 50 mg/kg (IP, q2d).

-

-

Monitoring:

-

Measure tumor dimensions (Length

Width) every 2 days using digital calipers. -

Calculation:

.[3]

-

-

Endpoint:

-

Sacrifice at Day 28 or when control tumors reach 1500 mm³.

-

Harvest tumors for Western Blot (NF-κB, Caspase-3) and IHC.

-

References

-

BenchChem. (2025). Dimethoxycurcumin Demonstrates Reproducible In Vivo Anti-Tumor Efficacy Across Multiple Cancer Models.Link

-

Lin, C. C., et al. (2020). This compound Inhibits In Vivo Growth of Xenograft Tumors of Human Cervical Cancer Cells.[3][4] In Vivo, 34(5), 2469–2474. Link

-

Lee, G. J., et al. (2022). This compound induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma. Translational Cancer Research. Link

-

Hatamie, S., et al. (2017). Neuroprotective effect of this compound, a natural derivative of Curcumin on rotenone induced neurotoxicity in SH-SY 5Y Neuroblastoma cells. Journal of Pharmacopuncture. Link

-

Peyrin-Biroulet, L., et al. (2023). This compound and Bisthis compound Are More Bioavailable than Curcumin: A Meta-Analysis. MDPI Nutrients. Link

-

RJPBCS. (2020).[1][2] Acute Toxicity Evaluation of Temulawak (Curcuma xanthorrhiza Roxb) Hepatoprotective Supplement.[1] (LD50 Data). Link

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. Assessment of Safety Profile of Activated Curcumin C3 Complex (AC3®), Enriched Extract of Bisthis compound from the Rhizomes of Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits In Vivo Growth of Xenograft Tumors of Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits In Vivo Growth of Xenograft Tumors of Human Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Demethoxycurcumin: A Pharmacological and Toxicological Assessment for Therapeutic Development

Executive Summary

Demethoxycurcumin (DMC), a major curcuminoid derived from Curcuma longa, presents a distinct pharmacological profile often overshadowed by its parent compound, curcumin (CUR). While sharing the general safety of the curcuminoid class, DMC exhibits superior chemical stability at physiological pH and a unique toxicity profile regarding hepatic enzyme inhibition. This guide analyzes DMC’s safety, focusing on its differential cytotoxicity, metabolic stability, and critical drug-drug interaction (DDI) liabilities, specifically its potent inhibition of CYP2C9.

Chemical Basis & Stability: The Methoxy-Bridge Advantage

The structural distinction of DMC lies in the absence of one methoxy group on the benzenoid ring compared to curcumin. This minor alteration significantly impacts its chemical stability, creating a "Goldilocks" effect—more stable than curcumin, yet often more biologically potent than bisthis compound (BDMC).

Physiological Stability

Curcumin is notorious for rapid autoxidation and degradation at physiological pH (7.4), often degrading into bicyclopentadione within 30 minutes. DMC, however, exhibits enhanced resistance to autoxidation.

-

Mechanism: The methoxy group in curcumin destabilizes the keto-enol tautomerism, facilitating degradation. DMC’s asymmetric structure stabilizes this equilibrium.

-

Implication: Higher systemic exposure potential compared to curcumin, necessitating stricter toxicity monitoring for systemic therapies.

Visualization: Stability & Degradation Logic

The following diagram illustrates the comparative degradation pathways and the stability advantage of DMC.

Figure 1: Comparative stability pathways of Curcumin vs. DMC at physiological pH.

Toxicological Profile

Acute and Sub-Chronic Toxicity

DMC falls under the Generally Recognized As Safe (GRAS) umbrella when consumed as a matrix (turmeric extract), but isolated high-dose administration requires specific data.

| Parameter | Outcome | Species/Model | Significance |

| Oral LD50 | > 5,000 mg/kg | Rat (SD) | Practically non-toxic in acute oral dosage. |

| Dermal LD50 | > 2,000 mg/kg | Rabbit | Minimally irritating; safe for topical formulations. |

| Developmental | Toxicity observed | Zebrafish Embryo | Critical Signal: Reduced survival rates at high concentrations (nanomolar range) compared to controls. |

| Genotoxicity | Negative | Ames Test | Non-mutagenic in standard bacterial reverse mutation assays. |

Differential Cytotoxicity (Selectivity Index)

DMC exhibits a favorable Selectivity Index (SI), showing high potency against neoplastic cells while sparing normal fibroblasts.

-

Cancer Cells (High Toxicity): DMC induces apoptosis in glioma (U87MG), breast (MCF-7), and colorectal (SW-620) lines. In colorectal lines, DMC often outperforms curcumin due to prolonged stability in the culture medium.

-

Normal Cells (Low Toxicity): In human fibroblast models (SVG p12), DMC shows significantly higher IC50 values compared to cancer lines, indicating a safety window for therapeutic dosing.

Drug-Drug Interaction (DDI) Liability: The CYP2C9 Risk[2]

This is the most critical section for drug development professionals. Unlike curcumin, which is a broad-spectrum, weak inhibitor, DMC is a potent, selective inhibitor of CYP2C9 .

The Mechanism

CYP2C9 metabolizes approximately 15% of clinical drugs, including narrow therapeutic index agents like warfarin and phenytoin.

-

DMC IC50 for CYP2C9: ~8.8 µM (Considered potent for a dietary compound).[1]

-

Curcumin IC50 for CYP2C9: >50 µM (Weak inhibition).[1]

Risk Assessment: Co-administration of high-purity DMC supplements with CYP2C9 substrates could lead to elevated plasma concentrations of the substrate, increasing the risk of adverse events (e.g., bleeding events with warfarin).

Visualization: DDI Interaction Network

Figure 2: Drug-Drug Interaction liability focusing on DMC-specific inhibition of CYP2C9.

Experimental Protocols for Safety Validation

To validate the safety profile of a DMC-based lead candidate, the following protocols are recommended. These move beyond standard assays to address specific DMC characteristics.

Protocol A: Differential CYP Inhibition Screen (Fluorescence-Based)

Objective: To quantify the specific inhibition of CYP2C9 by DMC compared to Curcumin.

-

System Preparation: Use recombinant human CYP2C9 baculosomes.

-

Substrate: 7-Methoxy-4-trifluoromethylcoumarin (MFC) – metabolized to the fluorescent product 7-hydroxy-4-trifluoromethylcoumarin (HFC).

-

Dosing: Prepare DMC serial dilutions (0.1 µM to 100 µM) in phosphate buffer (pH 7.4). Include Curcumin as a comparator and Sulfaphenazole as a positive control (specific CYP2C9 inhibitor).

-

Incubation:

-

Mix Enzyme + Cofactor (NADPH) + Test Compound. Incubate at 37°C for 10 mins.

-

Add Substrate (MFC) to initiate reaction.

-

Incubate for 30–45 mins.

-

-

Termination & Readout: Stop reaction with acetonitrile/Tris solution. Measure fluorescence (Excitation 410 nm / Emission 510 nm).

-

Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

-

Validation Criteria: DMC IC50 must be < 15 µM to confirm high-risk status.

-

Protocol B: Comparative Physiological Stability Assay

Objective: To prove the "Stability Advantage" of DMC over Curcumin, justifying its selection as a lead.

-

Media Preparation: Prepare Phosphate Buffered Saline (PBS) at pH 7.4 and supplement with 10% Fetal Bovine Serum (FBS) to mimic plasma protein binding.

-

Spiking: Spike DMC and CUR separately into the media at equimolar concentrations (e.g., 10 µM).

-

Sampling: Incubate at 37°C. Withdraw aliquots at T=0, 15, 30, 60, 120, and 240 minutes.

-

Extraction: Immediately precipitate proteins with ice-cold methanol containing an internal standard (e.g., Salicylic acid). Centrifuge at 10,000xg for 5 mins.

-

Analysis: Analyze supernatant via HPLC-UV (425 nm).

-

Data Output: Plot % Remaining vs. Time.

-

Expected Result: Curcumin T1/2 < 30 mins; DMC T1/2 > 120 mins.

-

References

-

Comparison of cytotoxic effects of this compound (DMC) and EF-24 in human acute myeloid leukemia (AML) cells. ResearchGate. [Link]

-

Curcuminoids inhibit multiple human cytochromes P450 (CYP), UDP-glucuronosyltransferase (UGT), and sulfotransferase (SULT) enzymes. PubMed / NIH. [Link]

-

Safety and toxicological evaluation of demethylatedcurcuminoids; a novel standardized curcumin product. PubMed. [Link]

-

Characterization, Antioxidant and Cytotoxic Evaluation of this compound and Bisthis compound from Curcuma longa. MDPI. [Link]

-

The Anti-Cancer Effect of Four Curcumin Analogues on Human Glioma Cells. PubMed Central. [Link]

-

Acute toxicity of curcumin, dimethoxycurcumin and bisthis compound on early-stage development of zebrafish embryo. ResearchGate. [Link][2]

Sources

Methodological & Application

High-Purity Synthesis and Isolation of Demethoxycurcumin (DMC) via Modified Pabon Reaction

Abstract & Strategic Overview

Demethoxycurcumin (DMC), a Type II curcuminoid, exhibits distinct stability and solubility profiles compared to Curcumin (Type I) and Bisthis compound (Type III). While commercially available "Curcumin" is often a mixture of all three, pharmaceutical applications require high-purity (>98%) single-component DMC.

The Synthetic Challenge: DMC is an asymmetric molecule (feruloyl-methane-coumaroyl). Direct condensation of acetylacetone with aldehydes yields a statistical distribution of Curcumin (symmetric A-A), DMC (asymmetric A-B), and Bisthis compound (symmetric B-B). Consequently, this protocol integrates a Modified Pabon Reaction (using a boron template to protect the

Reaction Logic & Workflow

The Pabon method utilizes boron trifluoride or boric oxide to form a complex with acetylacetone.[1] This complex serves two purposes:

-

Protection: It prevents Knoevenagel condensation at the central methylene carbon (C3), ensuring reaction only at the terminal methyl groups (C1/C5).

-

Activation: It increases the acidity of the terminal methyl protons, facilitating aldol condensation with the aromatic aldehydes.

Experimental Workflow Diagram

Figure 1: Strategic workflow for the asymmetric synthesis of DMC using the Boron-Template method.[2][3]

Protocol 1: Chemical Synthesis (Modified Pabon Method)

Safety Note: Tributyl borate is moisture-sensitive. n-Butylamine is corrosive. Perform all steps in a fume hood.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]

-

Reagents: Acetylacetone (10 mmol), Boric Oxide (

, 7 mmol), Tributyl Borate (20 mmol), Vanillin (10 mmol), 4-Hydroxybenzaldehyde (10 mmol), n-Butylamine (Catalyst). -

Solvent: Ethyl Acetate (Anhydrous).

-

Equipment: Round-bottom flask (250 mL), Reflux condenser, Magnetic stirrer, Oil bath.

Step-by-Step Methodology

-

Boron Complex Formation:

-

Charge the flask with Acetylacetone (1.0 g, 10 mmol) and Boric Oxide (0.49 g, 7 mmol).

-

Add Ethyl Acetate (10 mL).

-

Stir at 80°C for 30 minutes . The mixture will thicken as the boron-acetylacetone complex forms.

-

-

Aldehyde Addition (Statistical Mix Strategy):

-

Add Tributyl Borate (4.6 g, 20 mmol) to the complex.

-

Add Vanillin (1.52 g, 10 mmol) and 4-Hydroxybenzaldehyde (1.22 g, 10 mmol) dissolved in minimal Ethyl Acetate.

-

Note: We use a 1:1 ratio of aldehydes.[4] This statistically favors the formation of the asymmetric DMC (A-B) alongside Curcumin (A-A) and BDMC (B-B).

-

-

Condensation:

-

Add n-Butylamine (0.4 mL) dropwise over 15 minutes.

-

Reflux the mixture at 85°C for 4 hours .

-

Monitor reaction progress via TLC (See Section 4).

-

-

Hydrolysis (Deprotection):

-

Cool the reaction mixture to 60°C.

-

Add 15 mL of 0.1 N HCl. Stir vigorously for 1 hour. This breaks the boron complex.

-

Observation: The solution will turn from a dark red/brown complex to a lighter orange/yellow suspension.

-

-

Work-up:

-

Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

-

Combine organic layers, wash with water (2x) and brine (1x).

-

Dry over anhydrous

and concentrate under vacuum to yield the Crude Curcuminoid Mixture .

-

Protocol 2: Purification & Isolation[2][12]

The crude mixture contains Curcumin, DMC, and BDMC.[3][5][6][7] Separation relies on the slight polarity differences driven by the methoxy groups.

Thin Layer Chromatography (TLC) Guide

-

Stationary Phase: Silica Gel 60 F254.[8]

-

Mobile Phase: Chloroform : Methanol (95 : 5).[8]

-

Rf Values (Approximate):

-

Curcumin: 0.75 (Top spot)

-